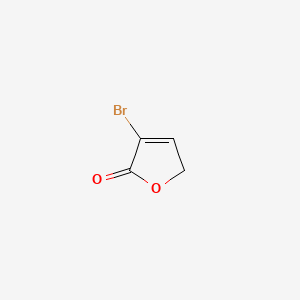3-Bromofuran-2(5H)-one
CAS No.: 76311-89-2
Cat. No.: VC2007806
Molecular Formula: C4H3BrO2
Molecular Weight: 162.97 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 76311-89-2 |
|---|---|
| Molecular Formula | C4H3BrO2 |
| Molecular Weight | 162.97 g/mol |
| IUPAC Name | 4-bromo-2H-furan-5-one |
| Standard InChI | InChI=1S/C4H3BrO2/c5-3-1-2-7-4(3)6/h1H,2H2 |
| Standard InChI Key | QSYHSDNIQZDYGF-UHFFFAOYSA-N |
| SMILES | C1C=C(C(=O)O1)Br |
| Canonical SMILES | C1C=C(C(=O)O1)Br |
Introduction
Basic Chemical Information
3-Bromofuran-2(5H)-one, with the CAS registry number 76311-89-2, is characterized by its distinctive molecular structure. The compound is also known by several synonyms in scientific literature and chemical databases.
Chemical Identity and Structure
3-Bromofuran-2(5H)-one has the molecular formula C₄H₃BrO₂ and a molecular weight of 162.97 g/mol . The compound features a five-membered furan ring with a bromine atom at the 3-position and a lactone group (cyclic ester) formed by the carbonyl at the 2-position . This structure contributes to its unique chemical reactivity and potential applications in organic synthesis.
Identifiers and Nomenclature
The compound is registered under various identifiers in chemical databases and has several synonyms used in scientific literature, as presented in Table 1.
Table 1: Identifiers and Nomenclature of 3-Bromofuran-2(5H)-one
| Parameter | Information |
|---|---|
| CAS Number | 76311-89-2 |
| PubChem CID | 3018648 |
| InChI | InChI=1S/C4H3BrO2/c5-3-1-2-7-4(3)6/h1H,2H2 |
| InChIKey | QSYHSDNIQZDYGF-UHFFFAOYSA-N |
| SMILES | C1C=C(C(=O)O1)Br |
| European Community Number | 278-416-9 |
| DSSTox Substance ID | DTXSID50997678 |
Source: Data compiled from PubChem and other chemical databases
Common Synonyms
The compound is known by several alternative names in scientific literature and commercial contexts:
-
4-bromo-2H-furan-5-one
-
3-bromo-2,5-dihydrofuran-2-one
-
3-Bromo-2(5H)-furanone
-
3-bromo-5H-furan-2-one
Physical and Chemical Properties
Understanding the physical and chemical properties of 3-Bromofuran-2(5H)-one is essential for researchers working with this compound. These properties influence its handling, storage, and potential applications in various chemical reactions.
Structural Characteristics and Reactivity
The compound's reactivity is significantly influenced by two key structural features:
-
The presence of a bromine atom at the 3-position, which serves as a reactive site for various substitution reactions
-
The lactone moiety (cyclic ester), which can undergo ring-opening reactions under certain conditions
These structural characteristics make 3-Bromofuran-2(5H)-one particularly valuable in organic synthesis, allowing for diverse chemical transformations.
Synthesis Methods
Several synthetic routes have been developed for producing 3-Bromofuran-2(5H)-one, with varying yields and purities depending on the specific conditions employed.
From Mucobromic Acid
One established method for synthesizing 3-Bromofuran-2(5H)-one involves the reduction of mucobromic acid. This synthetic pathway was documented in research on rubrolides analogues:
-
Mucobromic acid is reduced using NaBH₄ in methanol at 0°C
-
The reaction is followed by treatment with H₂SO₄ in methanol, also at 0°C
-
This process yields 3,4-dibromofuran-2(5H)-one, which can be further processed to yield 3-Bromofuran-2(5H)-one
This method has been reported to produce the target compound as a white crystalline solid with approximately 80% yield .
Suzuki Coupling Reactions
Applications in Organic Synthesis
3-Bromofuran-2(5H)-one serves as a versatile building block in organic synthesis, enabling the creation of complex molecular structures with diverse applications.
As a Building Block for Complex Molecules
The compound functions as an important precursor in the synthesis of various heterocyclic compounds, including:
-
Pharmaceutically relevant molecules
-
Agrochemicals
-
Natural product analogues
Its utility stems from the presence of both the bromine atom and the furan moiety, which provide multiple sites for further derivatization.
Synthesis of Rubrolides Analogues
One notable application of 3-Bromofuran-2(5H)-one is in the synthesis of rubrolides analogues. Rubrolides are a class of natural products isolated from marine ascidians, known for their antibiotic, cytotoxic, and anti-inflammatory activities . The synthetic pathway involves:
-
Suzuki coupling reactions with arylboronic acids
-
Condensation reactions with aromatic aldehydes
-
Dehydration reactions to form the characteristic γ-alkylidenebutenolide structure
This application demonstrates the compound's value in natural product synthesis and drug discovery.
Formation of Functionalized Furanones
3-Bromofuran-2(5H)-one can undergo various transformations to produce functionalized furanones. For example:
-
Reaction with aldehyde 2a yields 3-(4-Bromo-5-oxo-2,5-dihydrofuran-2-yl)butanal (3a-Br)
-
Treatment with appropriate reagents can produce (E)-3-bromo-5-(1-hydroxybut-2-enyl)furan-2(5H)-one (4a-Br)
These reactions illustrate the versatility of 3-Bromofuran-2(5H)-one as a synthetic intermediate for creating structurally diverse compounds.
Biological Activities
Research has revealed that 3-Bromofuran-2(5H)-one and its derivatives exhibit various biological activities, making them interesting candidates for pharmaceutical applications.
Antimicrobial Properties
3-Bromofuran-2(5H)-one has demonstrated notable antimicrobial effects, including:
-
Antibacterial activity against various bacterial strains
-
Antifungal properties against selected fungal pathogens
These properties make it relevant for research in antimicrobial drug development, particularly in an era of increasing antimicrobial resistance.
Enzyme Inhibition and Protein Interactions
The compound has been implicated in enzyme inhibition and protein-ligand interactions, suggesting potential applications in drug discovery. Its structural features enable interactions with various biological targets, potentially modulating their activity.
Cytotoxic Evaluation
Halogenated furanones, including brominated derivatives like 3-Bromofuran-2(5H)-one, have shown cytotoxic effects in certain cell lines. This property suggests potential applications in cancer research and therapy.
Research Applications and Future Perspectives
The unique structure and reactivity of 3-Bromofuran-2(5H)-one continue to inspire research across various scientific domains.
Current Research Trends
Recent research involving 3-Bromofuran-2(5H)-one has focused on:
-
Development of novel synthetic methodologies for creating complex heterocyclic structures
-
Exploration of structure-activity relationships in the context of antimicrobial resistance
-
Investigation of potential applications in materials science, particularly in the development of functional materials with specific properties
These research directions highlight the compound's versatility and ongoing relevance in contemporary chemical research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume